Triphenylvinylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139006. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

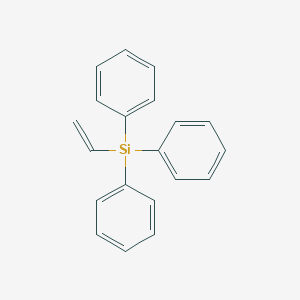

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOIHGSHJGMSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066397 | |

| Record name | Triphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18666-68-7 | |

| Record name | Triphenylvinylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18666-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyltriphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(ethenylsilylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLTRIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYL0PK6N3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triphenylvinylsilane (CAS: 18666-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylvinylsilane, with the CAS number 18666-68-7, is an organosilicon compound characterized by a vinyl group and three phenyl groups attached to a central silicon atom. This unique structure imparts a combination of stability and reactivity, making it a versatile reagent in modern organic synthesis and materials science. Its applications span from the creation of complex molecular architectures to the development of novel polymers and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in various experimental setups.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 18666-68-7 |

| Molecular Formula | C₂₀H₁₈Si |

| Molecular Weight | 286.45 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68-71 °C |

| Boiling Point | 190 °C at 0.4 mmHg |

| Purity | Typically ≥95% |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.65-7.55 | m | Phenyl protons (ortho) |

| 7.45-7.35 | m | Phenyl protons (meta, para) | |

| 6.80-6.70 | dd | =CH-Si | |

| 6.20-6.10 | dd | =CH₂ (trans to Si) | |

| 5.80-5.70 | dd | =CH₂ (cis to Si) | |

| ¹³C NMR | 138.0 | s | Phenyl C (ipso) |

| 135.5 | d | Phenyl C (ortho) | |

| 130.0 | d | Phenyl C (para) | |

| 128.0 | d | Phenyl C (meta) | |

| 137.5 | d | =CH-Si | |

| 133.0 | t | =CH₂ |

Synthesis of this compound

This compound is most commonly synthesized via the Grignard reaction between triphenylchlorosilane and vinylmagnesium bromide. This method is reliable and provides the product in good yield.

Experimental Protocol: Grignard Reaction

Materials:

-

Triphenylchlorosilane (1.0 eq)

-

Vinylmagnesium bromide (1.1 eq, typically 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphenylchlorosilane and anhydrous THF under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of triphenylchlorosilane over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a white crystalline solid.

Expected Yield: 80-90%

Reaction Scheme

Caption: Synthesis of this compound via Grignard Reaction.

Applications in Organic Synthesis

This compound is a valuable building block in a variety of palladium-catalyzed cross-coupling reactions, most notably the Heck and Stille reactions. These reactions are fundamental in the construction of carbon-carbon bonds.

Heck Reaction

In the Heck reaction, this compound can be coupled with aryl or vinyl halides (or triflates) to form substituted styrenes or dienes.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a Schlenk tube are added the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

The tube is evacuated and backfilled with nitrogen three times.

-

Anhydrous DMF, triethylamine, and this compound are added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Catalytic Cycle of the Heck Reaction.

Stille Reaction

The Stille reaction provides a powerful method for coupling this compound with organic halides or triflates, offering a convergent route to complex molecules.

Materials:

-

Organic halide (e.g., aryl iodide) (1.0 eq)

-

This compound (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

Tri(2-furyl)phosphine (P(2-furyl)₃, 10 mol%)

-

Anhydrous dioxane

Procedure:

-

A Schlenk flask is charged with the organic halide, Pd₂(dba)₃, and P(2-furyl)₃ under a nitrogen atmosphere.

-

Anhydrous dioxane and this compound are added via syringe.

-

The reaction mixture is heated to 100 °C for 12-18 hours.

-

After completion, the mixture is cooled, diluted with diethyl ether, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography.

Caption: Catalytic Cycle of the Stille Reaction.

Role in Drug Development

This compound serves as a precursor in the synthesis of complex organic molecules, including analogs of pharmaceutically active compounds. A notable example is its potential application in the synthesis of tamoxifen analogs. Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. The triarylethylene core of tamoxifen can be constructed using cross-coupling strategies where this compound can act as a vinyl donor.

Conceptual Workflow for Tamoxifen Analog Synthesis

Caption: Conceptual workflow for the synthesis of Tamoxifen analogs.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of synthetic chemists. Its stability, coupled with its reactivity in key cross-coupling reactions, makes it an important building block for the synthesis of a wide array of organic compounds and materials. For researchers in drug development, its utility in constructing complex molecular scaffolds, such as those found in tamoxifen and its analogs, highlights its significance in medicinal chemistry. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for the effective application of this compound in both academic and industrial research settings.

An In-depth Technical Guide on Triphenylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Triphenylvinylsilane, a versatile organosilicon compound. Its unique structure, featuring a vinyl group and three phenyl groups attached to a central silicon atom, imparts distinctive reactivity and stability.[1] This makes it a valuable component in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.[1]

Molecular Data

The fundamental quantitative data for this compound is summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₁₈Si | [1][2][3][4][5] |

| Molecular Weight | 286.45 g/mol | [1][6] |

| 286.44 g/mol | [2][3][4] | |

| 286.4 g/mol | [5] |

This compound is also known by several synonyms, including Vinyltriphenylsilane and (Triphenylsilyl)ethylene.[1][2][4] It is registered under the CAS Number 18666-68-7.[1][2]

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystal or crystalline powder |

| Melting Point | 68 - 71 °C |

| Boiling Point | 190 °C / 3 mmHg |

| Density | 1.04 g/cm³ |

| Flash Point | 161.3 °C |

Applications in Research and Development

This compound serves as a crucial building block in various scientific and industrial fields:

-

Organic Synthesis: It is a versatile reagent in the synthesis of complex organic molecules.[1]

-

Materials Science: The compound is utilized in creating silicon-containing polymers for electronics and coatings, as well as advanced materials with specific optical and electronic properties.[1]

-

Photovoltaics: It contributes to the formulation of materials that can enhance the efficiency of solar cells.[1]

Logical Relationship of Synthesis and Application

The following diagram illustrates the logical flow from the molecular properties of this compound to its primary applications.

Caption: Logical flow from molecular structure to applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Triphenyl(vinyl)silane | CAS 18666-68-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. Vinyltriphenylsilane | C20H18Si | CID 87747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18666-68-7 [sigmaaldrich.com]

An In-Depth Technical Guide to Triphenylvinylsilane: Properties and Reactions

For Researchers, Scientists, and Drug Development Professionals

Triphenylvinylsilane [(C₆H₅)₃SiCH=CH₂] is an organosilicon compound of significant interest in organic synthesis and materials science. Its unique molecular architecture, combining the steric bulk and electronic properties of three phenyl groups with the reactivity of a vinyl moiety attached to a central silicon atom, makes it a versatile building block for the synthesis of complex molecules and functional polymers. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its key chemical transformations.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits good thermal stability and is soluble in many common organic solvents.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₈Si | |

| Molecular Weight | 286.45 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 68-71 °C | [1] |

| Boiling Point | 190 °C at 3 mmHg | [1] |

| Density | 1.04 g/cm³ | [2] |

| Flash Point | 161.3 °C | [2] |

| Purity | ≥93% (GC) to ≥98% | [1][3] |

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons and the aromatic protons of the phenyl groups. |

| ¹³C NMR | Resonances for the vinyl carbons and the distinct carbons of the phenyl rings. |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group and Si-C and Si-phenyl vibrations. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. |

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Generalized Protocol)

One of the most common methods for the synthesis of this compound involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane. The following is a generalized experimental protocol based on standard Grignard reaction procedures.

Materials:

-

Magnesium turnings

-

Vinyl bromide or vinyl chloride

-

Triphenylchlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a small crystal of iodine are placed. Anhydrous diethyl ether or THF is added to cover the magnesium. A solution of vinyl bromide or vinyl chloride in the anhydrous solvent is added dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, the remaining vinyl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (vinylmagnesium bromide/chloride).

-

Reaction with Triphenylchlorosilane: The Grignard reagent solution is cooled in an ice bath. A solution of triphenylchlorosilane in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent such as ethanol, hexane, or a mixture of hexane and ethyl acetate.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Triphenylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triphenylvinylsilane, a versatile organosilicon compound with applications in organic synthesis and materials science. This document details the prevalent synthetic methodology, purification protocols, and analytical techniques for characterization, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Introduction

This compound is an organosilicon compound featuring a vinyl group and three phenyl groups attached to a central silicon atom. Its unique structural characteristics impart valuable properties, including thermal stability and reactivity, making it a useful building block in a variety of chemical transformations. It is notably employed in cross-coupling reactions and as a precursor for the synthesis of functionalized polymers.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Grignard reaction. This method involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane to form the desired product.

Grignard Reaction Synthesis

The reaction proceeds via the nucleophilic attack of the vinylmagnesium halide on the electrophilic silicon atom of triphenylchlorosilane, leading to the formation of a new silicon-carbon bond.

Reaction Scheme:

(C₆H₅)₃SiCl + CH₂=CHMgBr → (C₆H₅)₃SiCH=CH₂ + MgBrCl

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Grignard Synthesis

Materials:

-

Triphenylchlorosilane ((C₆H₅)₃SiCl)

-

Vinylmagnesium bromide (CH₂=CHMgBr) solution in Tetrahydrofuran (THF) (e.g., 1.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is flame-dried and allowed to cool to room temperature.

-

Reactant Addition: A solution of triphenylchlorosilane in anhydrous THF is charged into the flask. The flask is cooled to 0 °C using an ice bath.

-

Grignard Reagent Addition: The vinylmagnesium bromide solution in THF is added dropwise to the stirred solution of triphenylchlorosilane via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Safety Precautions:

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under strictly anhydrous conditions and an inert atmosphere.[1]

-

Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

Synthesis Data

| Parameter | Value/Range |

| Reactants | Triphenylchlorosilane, Vinylmagnesium bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 75 - 90% (crude) |

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and byproducts such as biphenyl.[3] Several techniques can be employed for purification, with the choice depending on the scale of the reaction and the desired final purity.

Recrystallization

Recrystallization is an effective method for purifying solid compounds like this compound.[4] The selection of an appropriate solvent is crucial for successful recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, hexane, or a mixed solvent system)

-

Erlenmeyer flask

-

Heating source (hot plate or water bath)

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol or hexane are often suitable choices.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added to dissolve the solid completely.

-

Decoloration (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.[5]

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] The flask can then be placed in an ice bath to maximize crystal formation.[5]

-

Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.[5]

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

| Parameter | Value/Range |

| Suitable Solvents | Ethanol, Hexane, Ethanol/Water mixture |

| Expected Purity | >98% |

| Recovery Yield | 60 - 80% |

Column Chromatography

For smaller scale purifications or when dealing with impurities that are difficult to remove by recrystallization, silica gel column chromatography is a valuable technique.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: A slurry of silica gel in the initial eluent is prepared and poured into the chromatography column. The silica gel is allowed to settle, and the column is equilibrated with the eluent.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate. The separation is monitored by collecting fractions and analyzing them by TLC.

-

Fraction Collection: Fractions containing the pure this compound (identified by TLC) are collected.

-

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.

| Parameter | Value/Range |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., 98:2 to 95:5) |

| Target Rf value | 0.2 - 0.4 in the chosen eluent system |

| Expected Purity | >99% |

Vacuum Distillation

For larger quantities of this compound, vacuum distillation can be an efficient purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[7]

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (distillation flask, condenser, receiving flask, vacuum source)

-

Heating mantle

Procedure:

-

Apparatus Setup: The crude this compound is placed in the distillation flask. The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

-

Vacuum Application: The system is slowly evacuated to the desired pressure.

-

Heating: The distillation flask is heated gently. The temperature at which the liquid distills is recorded along with the pressure.

-

Collection: The purified this compound is collected in the receiving flask.

| Parameter | Value/Range |

| Boiling Point | ~190 °C at 3 mmHg |

| Expected Purity | >98% |

Characterization and Purity Analysis

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides information on their molecular weight and fragmentation patterns, allowing for the identification of impurities.[8][9]

-

Melting Point Analysis: A sharp melting point close to the literature value (68-71 °C) is indicative of high purity.

Visualization of Workflows

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via a Grignard reaction. Furthermore, it has detailed three effective purification techniques—recrystallization, column chromatography, and vacuum distillation—providing researchers with a comprehensive set of protocols to obtain this valuable compound in high purity. The provided data and workflows serve as a practical resource for the successful synthesis and purification of this compound in a laboratory setting.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. cerritos.edu [cerritos.edu]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. (PDF) Synthesis, 1h-Nmr, GC-MS Characterization, and in [research.amanote.com]

- 9. GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Interpretation of Triphenylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for triphenylvinylsilane, a versatile organosilicon compound. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectral data for this compound (C₂₀H₁₈Si), molecular weight 286.44 g/mol [1], are summarized in the tables below. This information is critical for the structural elucidation and quality control of this compound in research and development settings.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The vinyl and phenyl protons resonate in distinct regions of the spectrum.

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Vinyl | 5.5 - 7.0 | Multiplet | - | -CH=CH₂ |

| Phenyl | 7.2 - 7.8 | Multiplet | - | -C₆H₅ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound.

| Carbon Type | Chemical Shift (δ) ppm | Assignment |

| Vinyl (=CH₂) | ~130 | =CH₂ |

| Vinyl (-CH=) | ~139 | -CH= |

| Phenyl (ipso) | ~134 | C attached to Si |

| Phenyl (ortho, meta, para) | 128 - 136 | Aromatic C |

IR Spectral Data

The infrared spectrum highlights the characteristic vibrational modes of the functional groups present in this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Phenyl C-H |

| C-H stretch (vinyl) | 3080 - 3010 | Medium | Vinyl C-H |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | Phenyl ring |

| C=C stretch (vinyl) | ~1630 | Medium | Vinyl C=C |

| Si-C stretch | 1150 - 1100 | Strong | Si-Phenyl |

| C-H bend (vinyl) | 1010, 958 | Strong | Vinyl C-H out-of-plane |

| C-H bend (aromatic) | 740, 700 | Strong | Phenyl C-H out-of-plane |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing a characteristic fingerprint.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 286 | Moderate | [M]⁺ (Molecular Ion) |

| 257 | High | [M - C₂H₃]⁺ |

| 209 | High | [M - C₆H₅]⁺ |

| 181 | High | [Si(C₆H₅)₂H]⁺ |

| 105 | High | [Si(C₆H₅)]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Parameters: A larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission (using a KBr pellet).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Scans: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum. A suitable number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples. For direct insertion, a small amount of the solid is placed in a capillary tube.

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns.

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the logical relationships in the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Triphenylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the organosilicon compound, Triphenylvinylsilane. This document summarizes the available spectral data, outlines a comprehensive experimental protocol for data acquisition, and presents visual aids to understand the structural and spectral relationships within the molecule.

Introduction to this compound and its NMR Spectroscopy

This compound [(C₆H₅)₃SiCH=CH₂] is a versatile organosilicon compound utilized in organic synthesis and materials science. Its structure, featuring a vinyl group and three phenyl rings attached to a central silicon atom, gives rise to a characteristic NMR spectrum. Understanding the ¹H and ¹³C NMR chemical shifts is crucial for its identification, purity assessment, and for monitoring its reactions.

¹H and ¹³C NMR Chemical Shift Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from spectral databases and literature sources. It is important to note that chemical shifts can be influenced by the solvent used and the concentration of the sample.

¹H NMR Chemical Shifts

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl (-CH=) | 6.55 | dd | 20.4, 14.7 |

| Vinyl (=CH₂, trans to Si) | 6.15 | dd | 20.4, 4.2 |

| Vinyl (=CH₂, cis to Si) | 5.75 | dd | 14.7, 4.2 |

| Phenyl (ortho, meta, para) | 7.35-7.65 | m | - |

dd = doublet of doublets, m = multiplet

¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Vinyl (-CH=) | 138.8 |

| Vinyl (=CH₂) | 134.1 |

| Phenyl (ipso) | 134.5 |

| Phenyl (ortho) | 135.8 |

| Phenyl (meta) | 128.0 |

| Phenyl (para) | 130.0 |

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, which is a solid at room temperature.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for both ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic protons.

-

Tuning and Shimming: Insert the sample into the spectrometer probe. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the logical workflow for its NMR analysis.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of Triphenylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of triphenylvinylsilane, a versatile organosilicon compound. By detailing the characteristic vibrational modes and providing a standardized experimental protocol, this document serves as a valuable resource for the identification and characterization of this compound in various research and development settings.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups: the phenyl rings (Ph), the vinyl group (-CH=CH₂), and the silicon-carbon (Si-C) bonds. The quantitative data, including the wavenumber, intensity, and assigned vibrational mode for each significant peak, are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3069 | Medium | Aromatic C-H Stretch |

| ~3049 | Medium | Aromatic C-H Stretch |

| ~3010 | Weak | Vinyl =C-H Stretch |

| ~1590 | Medium | Phenyl C=C Stretch |

| ~1485 | Medium | Phenyl C=C Stretch |

| ~1428 | Strong | Phenyl Ring Vibration / Si-Ph Stretch |

| ~1405 | Medium | Vinyl =CH₂ Scissoring |

| ~1115 | Strong | Si-Ph Stretch |

| ~1010 | Medium | Vinyl C-H In-plane Bend |

| ~995 | Medium | Vinyl =CH₂ Wag |

| ~735 | Strong | Phenyl C-H Out-of-plane Bend (Monosubstituted) |

| ~698 | Strong | Phenyl C-H Out-of-plane Bend (Monosubstituted) |

Note: The peak positions are approximate and may vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring the Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet method. This technique is widely used for obtaining high-quality spectra of solid samples.[1][2]

1. Materials and Equipment:

-

This compound (solid)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

2. Sample Preparation (KBr Pellet Method):

-

Grinding: In a dry environment, finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.

-

Mixing: Add about 100-200 mg of dry KBr powder to the ground sample. The recommended sample concentration in KBr is between 0.2% and 1%.[1]

-

Homogenization: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the infrared radiation.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

3. Spectral Acquisition:

-

Background Spectrum: Place a blank KBr pellet (containing no sample) in the spectrometer's sample holder and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Replace the blank pellet with the this compound-KBr pellet and acquire the sample spectrum.

-

Data Processing: The acquired interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

4. Alternative Method (Attenuated Total Reflectance - ATR): For a more rapid analysis with minimal sample preparation, the ATR technique can be employed.[2]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum directly.

Visualization of the Analytical Workflow

The logical flow of the infrared spectroscopy analysis, from initial sample handling to final data interpretation, is depicted in the following diagram.

Caption: Workflow for FTIR analysis of this compound.

This structured approach ensures the reliable and reproducible acquisition of infrared spectra for the accurate identification and characterization of this compound.

References

Mass Spectrometry Fragmentation Pattern of Triphenylvinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of triphenylvinylsilane (C₂₀H₁₈Si, M.W. 286.44 g/mol ). Understanding the fragmentation behavior of this organosilicon compound is crucial for its accurate identification and characterization in complex matrices, a common requirement in materials science, organic synthesis, and pharmaceutical development.

Core Fragmentation Pathway

Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation events. The molecular ion ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 286. The fragmentation is dominated by the cleavage of the silicon-phenyl bond, which is a common feature in the mass spectra of phenyl-substituted silanes.

The initial and most significant fragmentation step is the loss of a phenyl radical (C₆H₅•), leading to the formation of a highly stable diphenylvinylsilyl cation. This cation can subsequently lose a hydrogen atom to form a resonance-stabilized species. Further fragmentation involves the loss of the vinyl group and additional phenyl groups, resulting in a series of smaller, characteristic ions.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The relative abundance is based on the most intense peak (base peak) being normalized to 100%.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 286 | [C₂₀H₁₈Si]⁺˙ (Molecular Ion) | 30 |

| 209 | [(C₆H₅)₂Si(CH=CH₂)]⁺ | 100 |

| 208 | [(C₆H₅)₂Si(C₂H)]⁺ | 60 |

| 182 | [(C₆H₅)₂SiH]⁺ | 85 |

| 181 | [(C₆H₅)₂Si]⁺˙ | 95 |

| 131 | [(C₆H₅)Si(CH=CH₂)]⁺ | 40 |

| 105 | [C₆H₅Si]⁺ | 55 |

| 77 | [C₆H₅]⁺ | 20 |

Note: The relative abundances are estimations based on available spectral data and known fragmentation patterns of similar compounds.

Visualization of the Fragmentation Pathway

The fragmentation pathway of this compound can be visualized as a logical relationship between the parent molecule and its fragment ions.

Caption: Fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of this compound using GC-MS, a standard and reliable technique for volatile and semi-volatile organic compounds.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Matrix: For the analysis of this compound in a sample matrix, use an appropriate extraction method (e.g., liquid-liquid extraction with hexane or solid-phase extraction) to isolate the analyte and remove interfering substances. The final extract should be dissolved in a GC-compatible solvent.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977A Series GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

-

Injector:

-

Mode: Splitless

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Final Hold: Hold at 300 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

3. Data Acquisition and Analysis:

-

Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting compounds.

-

Identify this compound by its characteristic retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

For quantitative analysis, create a calibration curve using the peak areas of the standard solutions and perform a regression analysis.

This detailed protocol provides a robust starting point for the analysis of this compound. Researchers may need to optimize the parameters based on their specific instrumentation and sample matrices.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the identification and quantification of this compound using GC-MS.

Caption: GC-MS workflow for this compound analysis.

Solubility Profile of Triphenylvinylsilane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylvinylsilane (CAS No. 18666-68-7) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique structure, featuring a vinyl group and three phenyl groups attached to a central silicon atom, imparts valuable properties for its use as a building block in the creation of advanced materials and pharmaceuticals.[1] A critical parameter for its effective use in various applications is its solubility in common organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its chemical structure provides strong indications of its solubility profile. The presence of three nonpolar phenyl groups and a hydrocarbon vinyl group suggests that this compound is a largely nonpolar molecule.

Following the principle of "like dissolves like," this compound is expected to exhibit good solubility in nonpolar and weakly polar organic solvents.[2][3] General statements from suppliers indicate that it has "excellent thermal stability and compatibility with various solvents," further supporting its utility in a range of solvent systems.[1] Conversely, it is reported to be insoluble in water, a highly polar solvent.

Based on these principles, the expected solubility behavior is as follows:

-

High Solubility Expected in:

-

Aromatic hydrocarbons (e.g., toluene, benzene, xylene)

-

Chlorinated hydrocarbons (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

-

Moderate to Low Solubility Expected in:

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

Alcohols (e.g., ethanol, isopropanol)

-

-

Insoluble in:

-

Water

-

It is crucial for researchers to experimentally verify the solubility in a specific solvent of interest for their application, as theoretical predictions may not always be precise.

Data Presentation: Predicted Solubility

As quantitative data is not available, the following table summarizes the predicted solubility of this compound based on general chemical principles.

| Solvent Class | Common Solvents | Predicted Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | High |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low |

| Esters | Ethyl Acetate | Moderate to Low |

| Alcohols | Ethanol, Isopropanol, Methanol | Low |

| Protic Solvents | Water | Insoluble |

Experimental Protocol: Determination of Solubility of a Solid Organic Compound

The following is a general, standard procedure for determining the solubility of a solid organic compound like this compound in a given organic solvent. This method can be adapted to determine either qualitative solubility or to quantify the solubility at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Water bath or heating block (for temperature control, if required)

-

Analytical balance (for quantitative measurement)

-

Filtration apparatus (e.g., syringe filter) (for quantitative measurement)

Procedure:

-

Preparation: Add a small, known amount of this compound (e.g., 10 mg) to a clean, dry test tube.[4]

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.5 mL) to the test tube.[5]

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes) to facilitate dissolution.[2]

-

Observation: Observe the mixture to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured increments of the solvent (e.g., 0.1 mL at a time), with vigorous mixing after each addition, until the solid is completely dissolved.[5]

-

Qualitative Assessment: The compound is considered soluble if it dissolves completely. If a significant amount remains undissolved after adding a substantial volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble.

-

Quantitative Measurement (Optional): a. Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial. b. Equilibrate the mixture at a constant temperature for an extended period (e.g., 24 hours) with continuous stirring to ensure saturation. c. Carefully separate the undissolved solid from the saturated solution by filtration. d. Take a known volume of the clear, saturated filtrate and evaporate the solvent. e. Weigh the remaining solid residue to determine the mass of this compound that was dissolved. f. Calculate the solubility in terms of g/L or mol/L.

Mandatory Visualization: Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of a solid.

References

Alternate names for Triphenylvinylsilane like (Triphenylsilyl)ethylene

An In-Depth Technical Guide to (Triphenylsilyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Triphenylsilyl)ethylene, also known as Triphenylvinylsilane. It covers its nomenclature, key chemical properties, detailed synthesis protocols, and its applications in various organic reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Nomenclature and Chemical Properties

This compound is a versatile organosilicon compound with several recognized names in the chemical literature. A summary of its common identifiers and key physicochemical properties is provided below for easy reference.

Table 1: Alternate Names and Synonyms for this compound

| Type | Name |

| IUPAC Name | ethenyl(triphenyl)silane[1] |

| Common Names | This compound[1], (Triphenylsilyl)ethylene[2] |

| Synonyms | Ethenyltriphenylsilan[2], Vinyltriphenylsilane[1], Silane, ethenyltriphenyl-[1], Silane, triphenylvinyl-[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18666-68-7[1][2] |

| Molecular Formula | C₂₀H₁₈Si[1][2] |

| Molecular Weight | 286.44 g/mol [1][2] |

| Appearance | White to off-white solid |

| Melting Point | 68-71 °C |

| Boiling Point | 190 °C at 3 mmHg |

| Purity | ≥98%[3] |

| Storage | Store at 4°C under a nitrogen atmosphere[3] |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is through the Grignard reaction. This involves the reaction of a vinyl Grignard reagent with triphenylchlorosilane.

Experimental Protocol: Grignard Reaction Synthesis

This protocol outlines the synthesis of this compound from triphenylchlorosilane and vinylmagnesium bromide.

Materials:

-

Triphenylchlorosilane (1.0 eq)

-

Vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylchlorosilane in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of triphenylchlorosilane over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanisms

This compound is a valuable building block in organic synthesis due to the reactivity of the vinyl group, which can participate in a variety of coupling and addition reactions.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. While this compound is a product of alkyne hydrosilylation, the vinylsilyl group itself can undergo further reactions. A plausible mechanism for the hydrosilylation of an alkyne to form a vinylsilane is depicted below. The reaction is typically catalyzed by transition metal complexes.[4]

Caption: Catalytic cycle of alkyne hydrosilylation.

Suzuki-Miyaura Cross-Coupling

Vinylsilanes, including this compound, can be converted to vinylsilanols or vinylboronates, which are effective coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[4] The general mechanism involves a palladium catalyst.

Representative Experimental Protocol (Adapted for a Vinylsilane):

-

To a flame-dried Schlenk tube, add the vinylsilane (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a deoxygenated solvent mixture (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

After cooling, add water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] this compound can act as the alkene component in this reaction.

Representative Experimental Protocol (Adapted for this compound):

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

-

Deoxygenate the mixture by bubbling with an inert gas.

-

Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

After completion, cool the mixture, filter off the salts, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Caption: Catalytic cycle of the Heck reaction.

Applications in Research and Development

This compound and related vinylsilanes are important intermediates in the synthesis of complex organic molecules. Their ability to undergo a variety of transformations makes them valuable in the following areas:

-

Pharmaceutical Synthesis: The construction of complex carbon skeletons via cross-coupling reactions is a cornerstone of modern drug discovery.

-

Materials Science: Vinylsilanes are used in the preparation of silicon-containing polymers and materials with unique electronic and optical properties.[6]

-

Organic Synthesis: They serve as versatile building blocks for the stereoselective synthesis of substituted alkenes.

References

Triphenylvinylsilane: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenylvinylsilane is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique chemical structure, featuring a vinyl group and three phenyl groups attached to a silicon atom, imparts valuable properties for the development of novel polymers, coatings, and pharmaceutical intermediates. This guide provides a comprehensive overview of the safety and handling of this compound, drawing from available Safety Data Sheet (SDS) information to ensure its responsible use in a research and development setting.

Core Safety and Physical Data

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₈Si |

| Molecular Weight | 286.44 g/mol [1][2] |

| Appearance | Off-white to slightly beige crystalline powder[1] |

| Melting Point | 68-71 °C[1][3] |

| Boiling Point | 365.9 °C at 760 mmHg[1] |

| Density | 1.04 g/cm³[1] |

| Flash Point | 161.3 °C[1] |

| Storage Temperature | 2-8°C[1] |

Table 2: Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | GHS Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation[4] | GHS07 (Exclamation Mark) | Warning[4] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] | GHS07 (Exclamation Mark) | Warning[4] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4] | GHS07 (Exclamation Mark) | Warning[4] |

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: Typically, the albino rabbit is used. A small area of the animal's back is clipped free of fur.

-

Application: A measured amount of the test substance (solid or liquid) is applied to a small patch of intact skin. The patch is then covered with a gauze dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized system. The scores are then used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test System: The albino rabbit is the standard model for this test.

-

Application: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: Lesions are scored based on a standardized scale. The persistence and reversibility of the observed effects are key factors in the hazard classification.

Visualizing Safety and Information Workflows

Logical Workflow for Handling a this compound Spill

The following diagram illustrates a logical sequence of actions to be taken in the event of a this compound spill, based on its known hazards and recommended precautionary measures.

References

Methodological & Application

Application Notes and Protocols for Triphenylvinylsilane in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylvinylsilane in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The focus is on the Hiyama and related cross-coupling reactions, offering insights into reaction mechanisms, detailed experimental protocols, and applications in the synthesis of complex organic molecules.

Introduction to Palladium-Catalyzed Cross-Coupling of Organosilanes

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1] Among the various organometallic reagents used, organosilanes have emerged as attractive coupling partners due to their low cost, low toxicity, and high chemical stability.[2][3] The Hiyama coupling, specifically, is the palladium-catalyzed reaction between an organosilane and an organic halide or pseudohalide.[3] this compound is a versatile and stable vinylating reagent in these reactions, enabling the synthesis of a wide range of substituted styrenes and other vinylated compounds.[4]

A key aspect of Hiyama coupling is the activation of the relatively inert carbon-silicon bond to facilitate transmetalation to the palladium center.[3] This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under fluoride-free conditions using a base.[3][4] The development of fluoride-free methods has been a significant advancement, broadening the scope and functional group tolerance of the reaction.[4]

Reaction Mechanism: The Hiyama Coupling Catalytic Cycle

The catalytic cycle of the Hiyama coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the activation of the organosilane.

References

Application Notes and Protocols: Mechanism of the Silyl-Heck Reaction with Triphenylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the silyl-Heck reaction, with a specific focus on the use of triphenylvinylsilane and analogous substrates. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of vinyl and allyl silanes, which are versatile intermediates in organic synthesis and crucial building blocks in the development of novel therapeutics.[1][2] This document outlines the reaction mechanism, presents key quantitative data, and provides detailed experimental protocols for researchers.

Introduction to the Silyl-Heck Reaction

The silyl-Heck reaction is a variation of the well-established Mizoroki-Heck reaction that enables the coupling of a silyl halide or triflate with an alkene.[1][3] This transformation is a powerful tool for the direct introduction of a silyl group into an organic molecule, yielding valuable vinyl or allyl silane products.[4][5][6] These products serve as versatile synthetic intermediates, readily participating in a variety of subsequent transformations such as Hiyama cross-coupling reactions, Hosomi-Sakurai allylations, and as masked carbonyl groups.[5][7]

The reaction typically employs a palladium catalyst, often in the presence of a phosphine ligand and a base.[1][8] The choice of ligand is critical for the success of the reaction, with sterically demanding and electron-rich phosphines often providing the best results by promoting the formation of highly reactive, low-valent palladium intermediates.[5]

The Catalytic Cycle: Mechanism of the Silyl-Heck Reaction